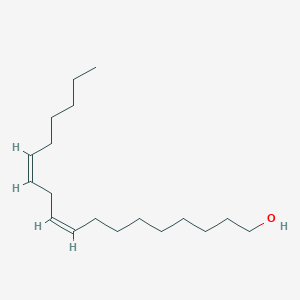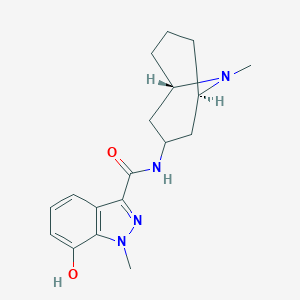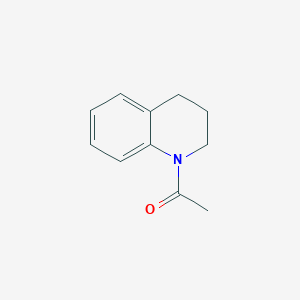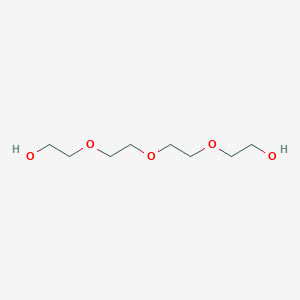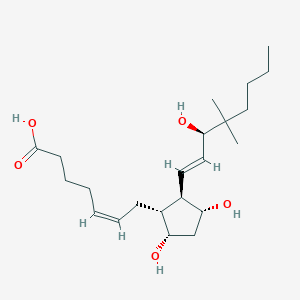
16,16-Dimethylprostaglandin F2alpha
Vue d'ensemble
Description
16,16-Dimethylprostaglandin F2alpha is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only. The molecular formula is C22H38O5 and the molecular weight is 382.5 g/mol .
Synthesis Analysis
The development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis has been reported .Molecular Structure Analysis
The molecular formula of 16,16-Dimethylprostaglandin F2alpha is C22H38O5 . The average mass is 362.503 Da and the monoisotopic mass is 362.245697 Da .Chemical Reactions Analysis
16,16-Dimethylprostaglandin F2alpha is a metabolically stable analog of PGF2α .Physical And Chemical Properties Analysis
The molecular weight of 16,16-Dimethylprostaglandin F2alpha is 382.5 g/mol . The density is 1.1±0.1 g/cm3 and the boiling point is 542.5±50.0 °C at 760 mmHg .Applications De Recherche Scientifique
Glycogenesis and Glycogenolysis in Rat Hepatocytes : 16,16-Dimethyl PGE2 was found to increase the incorporation of glucose into glycogen in rat hepatocytes. It also inhibited glucose incorporation in insulin-induced glycogenesis and hormone-stimulated glycogenolysis, highlighting its significant role in liver metabolism and glucose processing (Okumura & Saito, 1990).
Gastrointestinal Weight Changes in Rats : Oral and subcutaneous administration of 16,16-dimethyl PGE2 caused an increase in the dry weight of the stomach and small intestine in rats, suggesting a role in gastrointestinal development and cell growth (Gilbertson et al., 1983).
Inhibition of Cytokine Production in Human Monocytes : The compound was observed to inhibit the production of tumor necrosis factor-α and interleukin-1β in human monocytes stimulated by Helicobacter pylori. This indicates its potential anti-inflammatory effects on gastric mucosa (Takaishi et al., 1999).
Cytoprotection in Gastric Mucosa : Research suggests that 16,16-dimethyl PGE2 may protect the gastric mucosa against necrotizing agents, possibly by increasing the volume of gastric juice and thickening the mucus gel layer (Taniguchi et al., 1992).
Effects on Hormone-Stimulated Glycogenolysis : There appears to be a sex difference in the effect of 16,16-dimethyl PGE2 on hormone-stimulated glycogenolysis in primary cultures of rat hepatocytes, which could have implications for gender-specific drug therapies (Okumura & Saito, 1990).
Stimulation of Glucose Incorporation into Glycogen : It was found that 16,16-dimethyl PGE2 stimulates the basal rate of glucose incorporation into glycogen in rat hepatocytes, again underlining its significant role in hepatic metabolism (Okumura et al., 1993).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRWVEHSLXJOCD-SCOYTADVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16,16-Dimethylprostaglandin F2alpha | |
CAS RN |
39746-23-1 | |
| Record name | 16,16-Dimethylprostaglandin F2alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,16-DIMETHYLPROSTAGLANDIN F2.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5J9G2N18M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



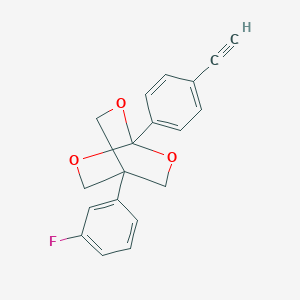
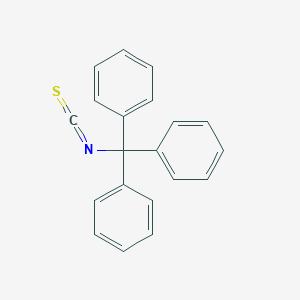
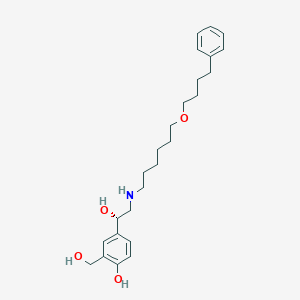
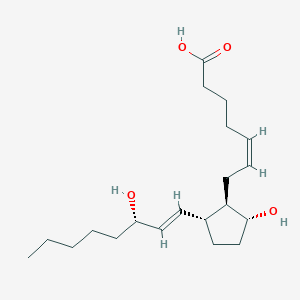



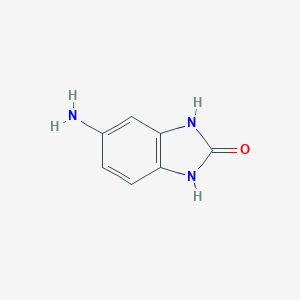
![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)

